molecular formula C13H12N2O5 B13891387 Ethyl 3-amino-5-(4-nitrophenyl)furan-2-carboxylate

Ethyl 3-amino-5-(4-nitrophenyl)furan-2-carboxylate

Cat. No.: B13891387
M. Wt: 276.24 g/mol
InChI Key: RVGTXCRLHCSCOF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(4-nitrophenyl)furan-2-carboxylate is a heterocyclic compound that belongs to the furan family. This compound is characterized by a furan ring substituted with an amino group, a nitrophenyl group, and an ethyl ester group. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-(4-nitrophenyl)furan-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the furan ring. The reaction is usually carried out under reflux conditions in ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(4-nitrophenyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-5-(4-nitrophenyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex furan derivatives.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(4-nitrophenyl)furan-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group is known to interact with bacterial cell walls, leading to antibacterial activity. The furan ring can also interact with various biological pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-5-(4-nitrophenyl)furan-2-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct biological activities compared to its analogs.

Properties

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

ethyl 3-amino-5-(4-nitrophenyl)furan-2-carboxylate

InChI

InChI=1S/C13H12N2O5/c1-2-19-13(16)12-10(14)7-11(20-12)8-3-5-9(6-4-8)15(17)18/h3-7H,2,14H2,1H3

InChI Key

RVGTXCRLHCSCOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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